molecular formula C11H14ClN3O B11036154 1-(Chloroacetyl)-4-pyridin-2-ylpiperazine

1-(Chloroacetyl)-4-pyridin-2-ylpiperazine

Cat. No.: B11036154
M. Wt: 239.70 g/mol
InChI Key: UMKZSIOUSYFQDQ-UHFFFAOYSA-N
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Description

2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro group, a pyridinyl group, and a piperazinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-chloroethanoyl chloride with 1-(pyridin-2-yl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents, such as tetrahydrofuran (THF), at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridinyl and piperazinyl groups can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridin-4-yl)ethanone
  • 2-Chloro-4-acetylpyridine
  • 1-(2-Pyridinyl)piperazine

Uniqueness

2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is unique due to the combination of its chloro, pyridinyl, and piperazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical processes.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2

InChI Key

UMKZSIOUSYFQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCl

Origin of Product

United States

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